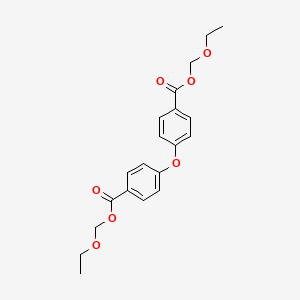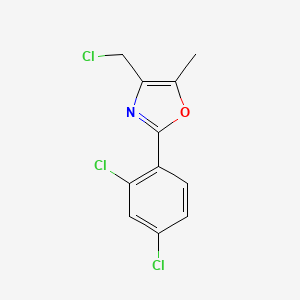![molecular formula C21H15NO2 B14208705 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-01-1](/img/structure/B14208705.png)
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a synthetic organic compound belonging to the indolequinone family Indolequinones are known for their diverse biological activities, including antitumor properties
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps :
Starting Materials: The synthesis begins with 1,4-naphthoquinones and terminal acetylenes.
Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction is performed to combine the starting materials.
Copper-Catalyzed Cyclization: The resulting product undergoes a copper-catalyzed intramolecular cyclization to form the indolequinone structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, are common at the 3-position of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves several pathways:
DNA Topoisomerase Inhibition: The compound inhibits DNA topoisomerase I and II, enzymes essential for DNA replication and repair.
ROS Accumulation: It induces apoptosis in cancer cells by promoting ROS-mediated stress, leading to cell death.
Caspase Activation: The compound activates caspase pathways, particularly caspase 9, which plays a role in the intrinsic apoptosis pathway.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione can be compared with other indolequinones, such as:
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
830924-01-1 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
1-methyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H15NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-13H,1H3 |
InChI-Schlüssel |
QYLLMTWXVFYOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
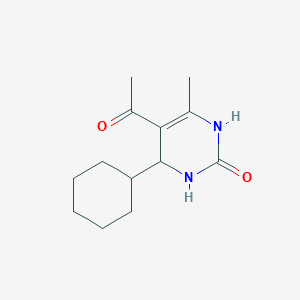
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
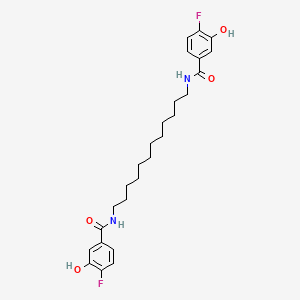
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
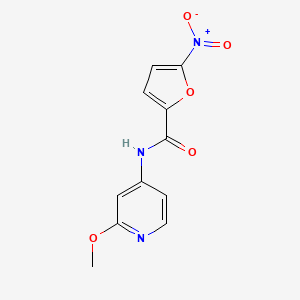
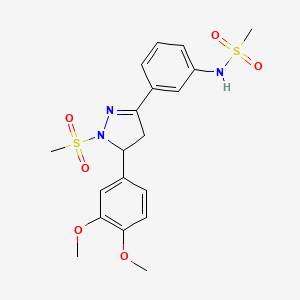
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
